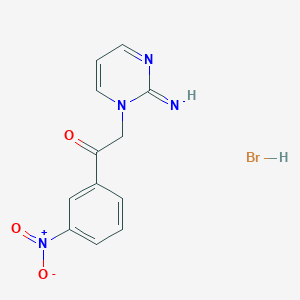![molecular formula C17H13NO3 B5974185 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AIID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been found to exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anticancer, and antiviral activities. 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Wirkmechanismus
The mechanism of action of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but several studies have suggested that it exerts its biological activities through the modulation of various signaling pathways. 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under standard laboratory conditions. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit low toxicity and high selectivity towards its biological targets. However, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has a relatively short half-life, which can limit its effectiveness in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential applications in the treatment of viral infections such as HIV and HBV. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Furthermore, future studies could focus on the development of more efficient synthesis methods for 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione and its derivatives, which could lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
The synthesis of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione can be achieved through a multistep process involving various chemical reactions. The most common method involves the reaction of 2-bromo-1-(allyloxy)benzene with phthalic anhydride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst such as aluminum chloride to yield 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione in good yields.
Eigenschaften
IUPAC Name |
2-(2-prop-2-enoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-11-21-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17(18)20/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLFNPCJKCVIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(prop-2-en-1-yloxy)phenyl]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)
![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)